molecular formula C10H13ClN4 B3091121 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride CAS No. 1216490-04-8

1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride

Cat. No. B3091121
CAS RN: 1216490-04-8
M. Wt: 224.69
InChI Key: NNLHEMRJXSWRHO-UHFFFAOYSA-N
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Description

1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride is a chemical compound with the empirical formula C10H13ClN4. Its molecular weight is 224.69 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC(C)C1=CC=C(C=C1)N2N=CN=C2.[H]Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available literature. It is known to be a solid .

Scientific Research Applications

Triazole Derivatives in Drug Discovery and Biological Activities

Triazole derivatives, including the 1,2,4-triazole ring present in 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride, have been extensively studied for their diverse biological activities. These compounds exhibit a broad spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities. Their significance in drug discovery is highlighted by their incorporation into various pharmaceuticals available on the market, such as Rufinamide, Cefatrizine, and Tazobactam, due to their stability and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets (Kaushik et al., 2019).

Synthetic Routes and Chemical Properties

The synthesis of 1,2,4-triazole derivatives has been facilitated by advances in click chemistry, particularly the copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), which is an efficient method for obtaining 1,4-disubstituted 1,2,3-triazoles. This methodology is valued for its simplicity, high selectivity, and environmental friendliness, offering a pathway for constructing complex molecules from simple starting materials (de Souza et al., 2019).

Applications in Material Science

Beyond pharmaceutical applications, 1,2,4-triazole derivatives have also found applications in material science. They are utilized in the development of proton-conducting fuel cell membranes due to their ability to improve the basic characteristics of electrolyte membranes, including thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).

Environmental and Agricultural Applications

The versatility of triazole derivatives extends to environmental and agricultural applications, where they are used as corrosion inhibitors for metals and alloys in acidic media. These compounds demonstrate high efficiency in protecting metal surfaces against corrosion, showcasing their potential for industrial applications in maintaining infrastructure integrity (Hrimla et al., 2021).

Future Directions

Future research could explore the potential of 1,2,4-triazole derivatives as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c1-8(11)9-2-4-10(5-3-9)14-7-12-6-13-14;/h2-8H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLHEMRJXSWRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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